

Application Note: Isolation of (16R)-Dihydrositsirikine from Plant Material

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1631060

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Introduction

(16R)-Dihydrositsirikine is an indole alkaloid that has been identified in the plant species *Catharanthus roseus*[1]. As a member of the complex family of plant-derived alkaloids, it holds potential for further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of **(16R)-Dihydrositsirikine** from dried *Catharanthus roseus* leaf material. The protocol is designed for researchers in natural product chemistry, pharmacology, and related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(16R)-Dihydrositsirikine** is presented in Table 1. This data is essential for the proper handling, characterization, and quantification of the compound.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₃	[1][2]
Molecular Weight	356.47 g/mol	[1][2]
CAS Number	6519-26-2	[2][3]
Melting Point	215 °C	[2][4]
Boiling Point (Predicted)	547.5 ± 45.0 °C	[2][4]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[2][4]
pKa (Predicted)	14.30 ± 0.10	[2][4]

Experimental Protocol

The isolation of **(16R)-Dihydrositsirikine** follows a multi-step procedure involving extraction, acid-base partitioning, and chromatographic purification. This protocol is based on established methods for the extraction of indole alkaloids from *Catharanthus roseus*.

Materials and Reagents

- Dried and powdered leaves of *Catharanthus roseus*
- Methanol (MeOH)
- Hydrochloric acid (HCl), 2M and 0.1M
- Ammonium hydroxide (NH₄OH), concentrated and 2M
- Dichloromethane (DCM)
- Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography (70-230 mesh)
- Solvents for chromatography (e.g., DCM, MeOH, ethyl acetate, hexane)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

- Dragendorff's reagent for TLC visualization
- Rotary evaporator
- pH meter or pH indicator strips
- Chromatography columns
- Standard laboratory glassware

Step 1: Extraction

- Macerate 100 g of dried, powdered *Catharanthus roseus* leaves in 1 L of methanol for 48 hours at room temperature with occasional stirring.
- Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
- Re-extract the plant residue twice more with 500 mL of methanol each time.
- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.

Step 2: Acid-Base Partitioning

- Dissolve the crude methanolic extract in 200 mL of 2M HCl. The acidic solution protonates the alkaloids, rendering them water-soluble.
- Filter the acidic solution to remove any non-polar, insoluble materials.
- Wash the filtrate with 3 x 100 mL of dichloromethane (DCM) in a separatory funnel to remove neutral and acidic compounds. Discard the organic (DCM) layers.
- Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
- Extract the now basic aqueous solution with 4 x 100 mL of DCM.

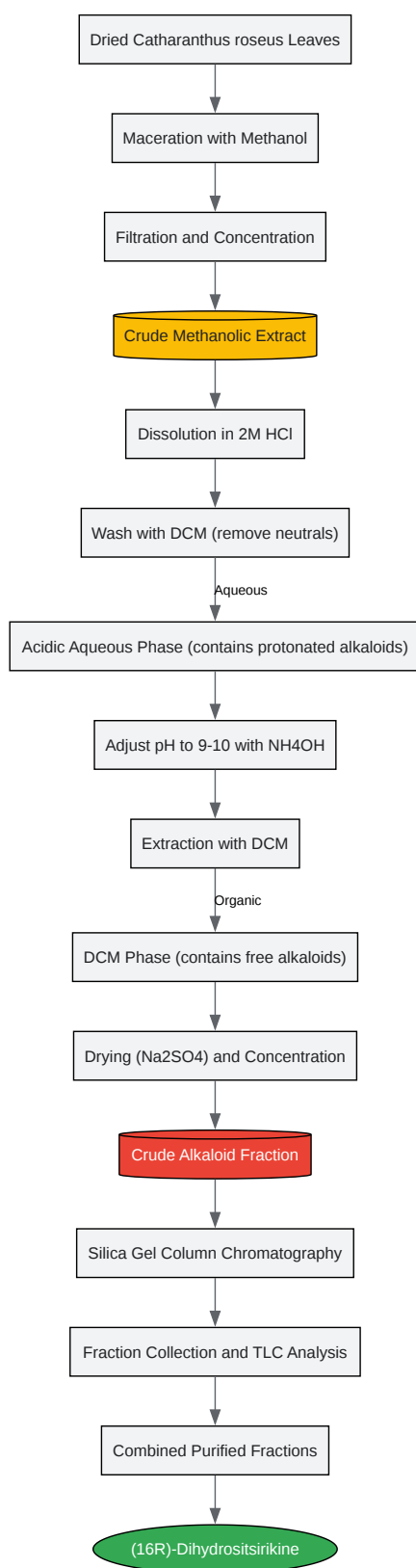
- Combine the organic layers and wash with 2 x 100 mL of distilled water to remove any residual base.
- Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Step 3: Chromatographic Purification

- Thin Layer Chromatography (TLC) Analysis:
 - Dissolve a small amount of the crude alkaloid fraction in methanol.
 - Spot the solution on a silica gel TLC plate.
 - Develop the plate using a solvent system such as DCM:MeOH (95:5) or another suitable mixture.
 - Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots. This helps in optimizing the solvent system for column chromatography.
- Column Chromatography:
 - Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
 - Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
 - Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).
 - Collect fractions and monitor them by TLC.
 - Combine the fractions containing the spot corresponding to **(16R)-Dihydrositsirikine**.
- Further Purification (Optional):

- For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).
- An isocratic RP-HPLC system could be employed for final purification[5].

Workflow Diagram



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Caption: Workflow for the isolation of **(16R)-Dihydrositsirikine**.

Characterization

The identity and purity of the isolated **(16R)-Dihydrositsirikine** should be confirmed using modern analytical techniques such as:

- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR, ^{13}C -NMR): To elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

- Work in a well-ventilated fume hood, especially when handling organic solvents and concentrated acids/bases.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
- Dispose of all chemical waste according to institutional guidelines.

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